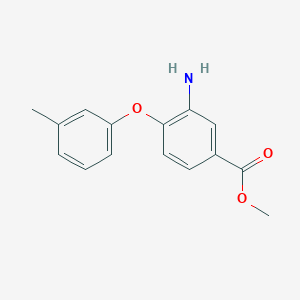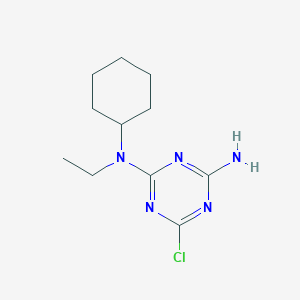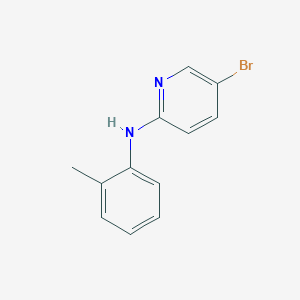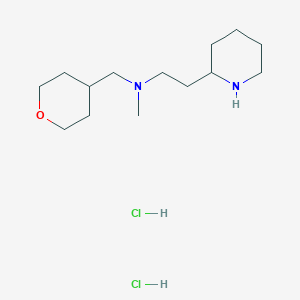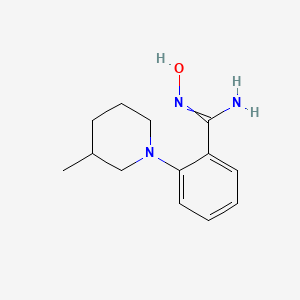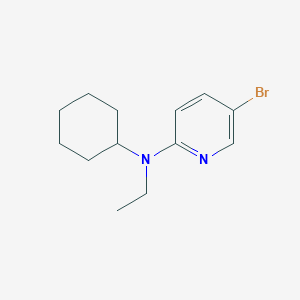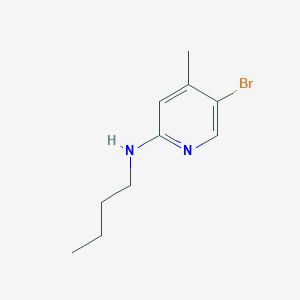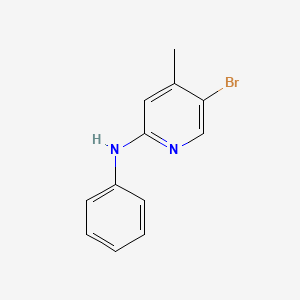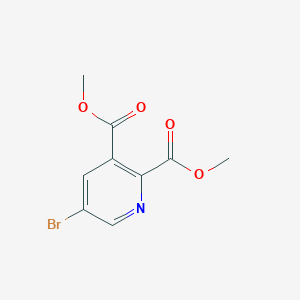
5-Bromopyridine-2,3-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl 5-bromopyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 521980-82-5. It has a molecular weight of 274.07 and its IUPAC name is dimethyl 5-bromo-2,3-pyridinedicarboxylate .
Synthesis Analysis
The synthesis of Dimethyl 5-bromopyridine-2,3-dicarboxylate involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure of Dimethyl 5-bromopyridine-2,3-dicarboxylate can be represented by the linear formula C9H8BrNO4 .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% .Physical and Chemical Properties Analysis
Dimethyl 5-bromopyridine-2,3-dicarboxylate is a solid at room temperature .Applications De Recherche Scientifique
Intermédiaire de synthèse organique
Ce composé sert d'intermédiaire important en synthèse organique. Il est utilisé dans la synthèse de divers composés organiques en raison de sa réactivité et de ses caractéristiques structurales .
Applications pharmaceutiques
Dans le domaine de la médecine, il est largement appliqué dans la synthèse de médicaments et de molécules bioactives. Ses propriétés en font un précurseur précieux dans la recherche pharmaceutique .
Catalyse et chimie de coordination
Le 5-bromopyridine-2,3-dicarboxylate de diméthyle est également utilisé dans la synthèse de catalyseurs et de composés de coordination, jouant un rôle dans diverses réactions chimiques .
Réactions d'oxydation
Il est utilisé dans l'oxydation des quinoléines 2- et 3-halogénées en acides 5- et 6-halopyridine-2,3-dicarboxyliques, mettant en évidence son utilité dans des transformations chimiques spécifiques .
Réactions de bromation
Mécanisme D'action
Target of Action
It’s often used as a reagent in the synthesis of other compounds .
Biochemical Pathways
Dimethyl 5-bromopyridine-2,3-dicarboxylate is known to be used in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids . .
Result of Action
As a reagent, its primary role is in the synthesis of other compounds .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dimethyl 5-bromopyridine-2,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for certain enzymes that catalyze the bromination of organic compounds. The interactions between dimethyl 5-bromopyridine-2,3-dicarboxylate and these biomolecules are typically characterized by the formation of covalent bonds, which are essential for the compound’s reactivity and function in biochemical processes .
Cellular Effects
Dimethyl 5-bromopyridine-2,3-dicarboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, dimethyl 5-bromopyridine-2,3-dicarboxylate can alter gene expression patterns by interacting with transcription factors or other regulatory proteins, thereby impacting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of dimethyl 5-bromopyridine-2,3-dicarboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues in the enzyme’s active site. Additionally, dimethyl 5-bromopyridine-2,3-dicarboxylate can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 5-bromopyridine-2,3-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dimethyl 5-bromopyridine-2,3-dicarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of dimethyl 5-bromopyridine-2,3-dicarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, dimethyl 5-bromopyridine-2,3-dicarboxylate can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
Dimethyl 5-bromopyridine-2,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical compounds. These metabolic pathways can influence the compound’s bioavailability and activity within the body. For example, dimethyl 5-bromopyridine-2,3-dicarboxylate may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biochemical properties and effects .
Transport and Distribution
The transport and distribution of dimethyl 5-bromopyridine-2,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, dimethyl 5-bromopyridine-2,3-dicarboxylate may be transported across cell membranes by specific transporter proteins, influencing its concentration and activity within target tissues .
Subcellular Localization
Dimethyl 5-bromopyridine-2,3-dicarboxylate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various biochemical processes .
Propriétés
IUPAC Name |
dimethyl 5-bromopyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRYOIMMYLBBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698424 | |
| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521980-82-5 | |
| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



